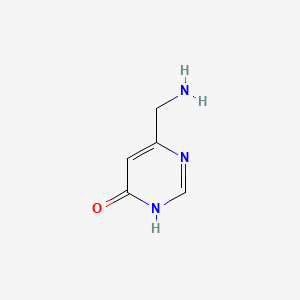
4-Chloropyrimidine-2-carbaldehyde
Descripción general
Descripción
4-Chloropyrimidine-2-carbaldehyde is a chemical compound with the CAS Number: 944902-13-0 . It has a molecular weight of 142.54 and its IUPAC name is 4-chloro-2-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The InChI code for 4-Chloropyrimidine-2-carbaldehyde is 1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H . This indicates that the compound contains 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloropyrimidine-2-carbaldehyde are not detailed in the search results, pyrimidines in general are known to undergo a variety of reactions . For example, 2-chloropyrimidine derivatives have been synthesized using aromatic amines or amides .The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon .
Aplicaciones Científicas De Investigación
Amination Reactions
4-Chloropyrimidine-2-carbaldehyde serves as a valuable precursor for amination reactions. Amination involves the introduction of amino groups into organic molecules. Researchers have explored the regioselective substitution of the chlorine atom in this compound with amino groups, leading to the synthesis of diverse pyrimidine-based compounds. These derivatives can be further modified to create N-heterocyclic systems .
Halogenation Strategies
Halogenated pyrimidines play a crucial role in drug discovery and medicinal chemistry. The Vilsmeier–Haack reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines, including our target compound. Additionally, regioselective dechlorination of 2,4-dichloropyrimidines yields 2-chloropyrimidines. These halogenated intermediates serve as building blocks for subsequent functionalization and diversification .
S N Ar (Nucleophilic Aromatic Substitution) Reactions
Unlike other nitrogen heterocycles like pyridine and imidazole, halogenated pyrimidines exhibit unique reactivity. The S N Ar reaction allows nucleophiles to selectively substitute halogen atoms. Researchers have explored various nucleophiles, including Grignard agents, to introduce diverse functional groups (e.g., aryl, heteroaryl, alkoxy, and amino) onto the pyrimidine scaffold. These reactions enable the synthesis of novel pyrimidine derivatives with specific substitution patterns .
Synthesis of Fused Heterocycles
4-Chloropyrimidine-2-carbaldehyde participates in the construction of fused heterocyclic systems. By combining it with other suitable reagents, researchers have accessed pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines. These fused heterocycles often exhibit interesting biological activities and are relevant in drug design .
Regioselective Synthesis of New Derivatives
Researchers have leveraged 4-chloropyrimidine-2-carbaldehyde to synthesize novel pyrimidine derivatives. For instance, nucleophilic attack on this compound using N-methylpiperazine led to highly regioselective C-4 substituted products. These derivatives can serve as starting points for further functionalization and library synthesis .
Precursors for Medicinal Chemistry
Functionalized pyrimidines, including those derived from 4-chloropyrimidine-2-carbaldehyde, serve as valuable precursors for designing bioactive compounds. By strategically modifying the amino and halogen groups, researchers can tailor these intermediates for specific pharmacological targets. These compounds contribute to the development of new drugs and therapeutic agents .
Safety and Hazards
The safety data sheet for 4-Chloropyrimidine-2-carbaldehyde indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for 4-Chloropyrimidine-2-carbaldehyde are not detailed in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed . This suggests that there is ongoing interest in the development of new pyrimidines as anti-inflammatory agents .
Mecanismo De Acción
Mode of Action
4-Chloropyrimidine-2-carbaldehyde, like other pyrimidine derivatives, is likely to undergo nucleophilic aromatic substitution reactions . The chlorine atom at the 4-position makes the compound susceptible to attack by nucleophiles, leading to the formation of C-4 substituted products . This reactivity can be exploited to introduce a variety of functional groups into the pyrimidine ring, potentially altering its biological activity .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and energy metabolism . The introduction of different substituents at the 4-position of the pyrimidine ring can significantly influence these processes .
Result of Action
The compound’s reactivity suggests that it could be used as a building block in the synthesis of more complex molecules with potential biological activity .
Action Environment
The action, efficacy, and stability of 4-Chloropyrimidine-2-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . For instance, the compound’s reactivity towards nucleophiles can be affected by the concentration of the nucleophile and the temperature of the reaction .
Propiedades
IUPAC Name |
4-chloropyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCDOCTYSKXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679858 | |
| Record name | 4-Chloropyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine-2-carbaldehyde | |
CAS RN |
944902-13-0 | |
| Record name | 4-Chloropyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)











